REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]2[N:7]=[CH:8][NH:9][C:10](=O)[C:5]=2[CH:4]=[N:3]1.P(Cl)(Cl)([Cl:14])=O>>[CH3:1][N:2]1[C:6]2=[N:7][CH:8]=[N:9][C:10]([Cl:14])=[C:5]2[CH:4]=[N:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=CC2=C1N=CNC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After distilling off the excess phosphorus oxychloride
|
Type
|
EXTRACTION
|
Details
|
the semi-solid residue is extracted with 3 × 100 ml
|
Type
|
CONCENTRATION
|
Details
|
concentrated to half-volume
|
Type
|
ADDITION
|
Details
|
added to petroleum ether
|
Type
|
FILTRATION
|
Details
|
the precipitated 1-methyl-4-chloropyrazolo[3,4-d]- pyrimidine is filtered under suction
|
Type
|
CUSTOM
|
Details
|
recrystallized from cyclohexane
|
Type
|
CUSTOM
|
Details
|
to obtain 54 g
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
CN1N=CC=2C1=NC=NC2Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |